molecular formula C9H17N3O4 B1337182 H-D-Ala-Ala-Ala-OH CAS No. 5874-89-5

H-D-Ala-Ala-Ala-OH

Cat. No.: B1337182
CAS No.: 5874-89-5
M. Wt: 231.25 g/mol
InChI Key: BYXHQQCXAJARLQ-SRQIZXRXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-Ala-Ala-OH typically involves the stepwise addition of alanine residues to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. In SPPS, the first alanine residue is attached to a solid resin, and subsequent alanine residues are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the alanine residues are coupled in solution using similar coupling reagents and solvents. The choice of method depends on the desired scale of production and the purity requirements of the final product .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-Ala-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

H-D-Ala-Ala-Ala-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Ala-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes involved in peptide metabolism. The pathways involved include the binding of the peptide to the active site of the enzyme, leading to either catalysis or inhibition of the enzymatic activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQQCXAJARLQ-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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